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Abstract

Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate with a
profound influence on the cellular redox state. As a central component of the tricarboxylic acid
(TCA) cycle and a direct substrate for Complex Il of the electron transport chain (ETC), its
availability directly modulates cellular bioenergetics and the balance of critical redox couples,
namely NAD+/NADH and FAD/FADH2.[1][2][3] Beyond its canonical metabolic role, succinate
has emerged as a crucial signaling molecule, acting both intracellularly to influence hypoxic
responses and extracellularly through its cognate receptor, SUCNR1 (GPR91), to modulate
immune cell function and other physiological processes.[4][5][6] This guide provides an in-
depth technical overview of the multifaceted effects of sodium succinate on the cellular redox
state, its implications for reactive oxygen species (ROS) production, and its role in cellular
signaling. We present quantitative data from key studies, detailed experimental protocols for
assessing these effects, and visual representations of the core pathways involved.

Introduction: Succinate as a Bioenergetic and
Signaling Hub

Succinate is a pivotal metabolite in cellular metabolism, primarily recognized for its role in the
TCA cycle, where it is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH).[7]
[8] This reaction is unique as SDH is also Complex Il of the mitochondrial ETC, directly linking
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the TCA cycle to oxidative phosphorylation.[1][9][10] The oxidation of succinate is coupled to
the reduction of flavin adenine dinucleotide (FAD) to FADH2, which then donates electrons to
the ETC to drive ATP synthesis.[11][12] Consequently, the concentration and metabolism of
succinate are critical determinants of the cellular redox environment.

Recent research has expanded our understanding of succinate's function, revealing its capacity
to act as a signaling molecule.[6][13] Under conditions of metabolic stress, such as hypoxia or
ischemia, succinate can accumulate and exit the mitochondria.[14][15] In the cytosol, it can
inhibit prolyl hydroxylase domain enzymes (PHDs), leading to the stabilization of hypoxia-
inducible factor-1a (HIF-1a), a master regulator of the hypoxic response.[4][6][13]
Extracellularly, succinate can activate the G protein-coupled receptor SUCNRL, triggering
various signaling cascades in target cells, particularly immune cells.[16][17][18]

Metabolic Impact of Sodium Succinate on Cellular
Redox State

The primary effect of sodium succinate on the cellular redox state is mediated through its
oxidation by SDH (Complex Il) in the mitochondria.

Direct Modulation of the FAD/IFADH2 Redox Couple

The oxidation of succinate to fumarate by SDH directly reduces FAD to FADH2.[3] This shifts
the mitochondrial FAD/FADH2 pool towards a more reduced state. The resulting FADH2 then
transfers its electrons to the iron-sulfur clusters within Complex Il and subsequently to
coenzyme Q (ubiquinone), reducing it to ubiquinol.[2][11] This process bypasses Complex | of
the ETC.

Indirect Influence on the NAD+/NADH Redox Couple

While succinate oxidation does not directly involve the NAD+/NADH couple, it significantly
influences it through its effects on the ETC. By feeding electrons into the ETC at Complex II,
succinate oxidation contributes to the generation of a proton motive force, which is utilized by
ATP synthase to produce ATP.[9] A high rate of succinate-driven respiration can lead to a highly
reduced coenzyme Q pool. This can cause a phenomenon known as reverse electron transport
(RET), where electrons are driven backward from the coenzyme Q pool to Complex I, reducing
NAD+ to NADH.[6][19][20] This process is a significant source of mitochondrial ROS.[15][19]
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Succinate-Mediated Reactive Oxygen Species (ROS)
Production

The accumulation of succinate, particularly during ischemia-reperfusion events, is a major
driver of mitochondrial ROS production.[14][15][21] Upon reoxygenation, the accumulated
succinate is rapidly oxidized by SDH, leading to a surge in electron flow through the ETC.[22]
This can overwhelm the capacity of the downstream complexes, leading to a highly reduced
coenzyme Q pool and subsequent RET at Complex I, which generates superoxide radicals.[19]
[23] There is also evidence that Complex Il itself can be a source of ROS, particularly when
damaged or inhibited.[24]

Succinate as a Signaling Molecule
Intracellular Signaling: HIF-1a Stabilization

Under hypoxic conditions, the activity of the TCA cycle is altered, leading to the accumulation of
succinate. This accumulated succinate can inhibit PHDs, which are responsible for
hydroxylating HIF-1a and targeting it for proteasomal degradation.[6][13] The inhibition of
PHDs leads to the stabilization and activation of HIF-1a, which then translocates to the nucleus
and initiates the transcription of genes involved in adapting to low oxygen conditions, such as
those promoting glycolysis and angiogenesis.[14]

Extracellular Signaling: SUCNR1 Activation

Succinate can be transported out of the cell and act as a ligand for the G protein-coupled
receptor SUCNRL1 (also known as GPR91).[5][25] SUCNRL1 is expressed on the surface of
various cell types, including immune cells, platelets, and cells in the kidney and liver.[17][18]
Activation of SUCNRL1 can trigger diverse downstream signaling pathways, including both Gi
and Gq signaling, leading to effects such as immune cell activation, modulation of blood
pressure, and platelet aggregation.[16][17][26]

Data Presentation

The following tables summarize quantitative data on the effects of succinate on cellular redox
parameters and mitochondrial function.

Table 1: Effect of Succinate on Mitochondrial Respiration in Prostate Cancer (PCa) Tissue.
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Non-Malignant Malignant PCa
Parameter Tissue (pmol Tissue (pmol Fold Change
02/sImg) 02/sImg)
LEAK Respiration
(Succinate + 152+2.1 25.8+35 1.7
Rotenone)
Oxidative
Phosphorylation (P Cll  80.5+7.9 125.3+11.2 1.6
)
Electron Transport
95.1+9.3 148.6 + 14.1 1.6

Capacity (E Cll)

Data adapted from a study on human prostate cancer tissue, demonstrating enhanced
Complex ll-linked respiration in malignant tissue.[24] LEAK respiration represents proton leak
in the absence of ADP, while P Cll and E ClIlI represent ADP-stimulated and uncoupled
respiration with succinate, respectively.

Table 2: Impact of Sodium Succinate on Erythrocyte Redox State in Athletes.

Post-Sodium
Control (Pre- .
Parameter . Succinate % Change
Supplementation) .
Supplementation

Reduced Glutathione

(GSH) (x 10 -12 2.34 3.12 +33.3%
mM/erythrocyte)
Erythrocyte Sorption

3_/_ Y P 35.6 27.1 -23.9%
Ability (%)
Erythrocyte
Permeability 4.61 3.98 -13.7%

(conditional units)
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Data from a study investigating the effects of a sodium succinate-based supplement on
oxidative stress in athletes' erythrocytes.[27] The results indicate a normalization of the
prooxidant-antioxidant balance.

Experimental Protocols
Measurement of Mitochondrial Respiration using High-
Resolution Respirometry

This protocol describes the use of an Oroboros O2k high-resolution respirometer to assess
mitochondrial function in permeabilized cells in response to succinate.

Materials:

e Cultured cells of interest

o Respiration medium (e.g., MiR05)

« Digitonin (for cell permeabilization)

e Substrates: Pyruvate, Malate, Glutamate, Succinate

« Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex Il inhibitor)
e ADP

e Cytochrome c

Procedure:

o Cell Preparation: Harvest cultured cells and resuspend them in respiration medium to a final
concentration of 1-2 x 1076 cells/mL.

 Instrument Calibration: Calibrate the Oroboros O2k instrument according to the
manufacturer's instructions to ensure accurate oxygen concentration measurements.

o Baseline Respiration: Add the cell suspension to the O2k chambers and record the routine
respiration of intact cells.
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» Permeabilization: Add digitonin to permeabilize the cell membrane, allowing for the direct
assessment of mitochondrial function. Confirm membrane integrity by adding cytochrome c;
a minimal increase in respiration indicates intact outer mitochondrial membranes.

o Complex I-Linked Respiration: Add pyruvate, malate, and glutamate to the chambers to fuel
Complex I-linked respiration. Add ADP to stimulate oxidative phosphorylation (State 3
respiration).

e Succinate-Driven Respiration: Add succinate to the chambers to assess Complex Il-linked
respiration.

e Inhibition of Complex I: Add rotenone to inhibit Complex I, isolating the contribution of
Complex Il to respiration.

o Maximal Respiration and Inhibition: Subsequent additions of uncouplers (e.g., FCCP) and
inhibitors (e.g., antimycin A) can be used to determine the maximal electron transport system
capacity and non-mitochondrial oxygen consumption, respectively.[28]

Quantification of Cellular NAD+/NADH Ratio

This protocol outlines an enzymatic cycling assay for the quantification of intracellular NAD+
and NADH levels.

Materials:
e Cell or tissue samples

o Extraction Buffers: Acidic buffer (e.g., 0.2 M HCI) for NAD+ extraction and alkaline buffer
(e.g., 0.2 M NaOH) for NADH extraction.

e Neutralization Buffers
o Assay Buffer
e Alcohol Dehydrogenase (ADH)

e Phenazine Ethosulfate (PES)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 NAD+ and NADH standards

e 96-well plate and plate reader

Procedure:

o Sample Extraction: Homogenize cell or tissue samples in either the acidic extraction buffer
(for NAD+) or the alkaline extraction buffer (for NADH) to selectively destroy the other form
of the dinucleotide.

» Neutralization: Neutralize the extracts to bring the pH to a suitable range for the enzymatic
assay.

o Standard Curve Preparation: Prepare a standard curve using known concentrations of NAD+
and NADH.

o Enzymatic Reaction: In a 96-well plate, add the extracted samples and standards. Initiate the
cycling reaction by adding a master mix containing ADH, PES, MTT, and ethanol. The ADH
will cycle between NAD+ and NADH, and in the process, reduce MTT to formazan, which
has a strong absorbance at 570 nm.

o Measurement: Measure the absorbance at 570 nm over time using a plate reader. The rate
of formazan production is proportional to the concentration of NAD+ or NADH in the sample.

e Quantification: Calculate the NAD+ and NADH concentrations in the samples by comparing
their reaction rates to the standard curve. The NAD+/NADH ratio can then be determined.
[29][30]

Mandatory Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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